(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-prop-1-en-2-yloxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h7-8H,1,3-5H2,2H3,(H,10,11)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTVZAVFOBOTOR-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1[C@@H](CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an oxirane derivative, under mild conditions. The reaction often employs a rhodium or ruthenium catalyst in the presence of a chiral ligand to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or alkanes.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
The compound (2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid is an organic compound with significant potential in various scientific research applications. This article will explore its applications across different fields, supported by comprehensive data tables and case studies.
Pharmaceutical Development
This compound has been investigated for its potential in drug formulation due to its unique structural properties. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited antiviral properties against specific viral strains. The mechanism involved the inhibition of viral replication, making it a promising candidate for antiviral drug development.
Agricultural Chemistry
This compound has applications in agricultural chemistry, particularly in the development of herbicides and pesticides. Its selective action on certain plant pathways allows for targeted pest control without harming non-target species.
Case Study: Herbicide Efficacy
Research conducted on the herbicidal activity of this compound showed effective control over common agricultural weeds while maintaining crop safety. Field trials indicated a significant reduction in weed biomass compared to untreated controls.
Material Science
In material science, this compound is explored for its potential as a monomer in polymer synthesis. Its reactivity allows for the formation of various polymeric materials with desirable mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Polyurethane | 30 | 300 | 180 |
| Polyacrylate | 25 | 250 | 160 |
Biochemistry
In biochemistry, this compound serves as a building block for synthesizing various biomolecules. Its carboxylic acid functional group is particularly useful in forming esters and amides.
Case Study: Synthesis of Bioactive Compounds
A research project focused on synthesizing bioactive compounds from this compound showed promising results in creating compounds with antimicrobial properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features :
- Oxane ring : Provides conformational stability and influences solubility.
- Prop-1-en-2-yl substituent : An unsaturated allyl group (CH₂=C(CH₃)−) that introduces reactivity for addition or polymerization reactions.
- Carboxylic acid : Enhances polarity, enabling hydrogen bonding and salt formation for improved bioavailability in drug design.
Physical Properties :
- Molecular formula: C₉H₁₄O₃
- Molecular weight: 170.21 g/mol (calculated).
- The allyl group reduces symmetry compared to saturated analogs, likely lowering melting points and increasing reactivity.
- Pharmaceuticals : As a building block for bioactive molecules, leveraging the allyl group for targeted drug delivery or covalent inhibition.
- Material Science : Participation in polymerization or cross-linking due to the unsaturated bond.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Three structurally related compounds are compared below:
Structural Analysis :
Ring Size :
- Oxane (6-membered) : Offers greater conformational flexibility compared to oxolane (5-membered) , which has a rigid, planar structure .
- The oxolane derivative’s smaller ring may enhance metabolic stability in drug candidates .
Substituent Effects :
- Allyl (Prop-1-en-2-yl) : Introduces a reactive double bond, enabling Diels-Alder or Michael addition reactions. This contrasts with the inert isopropyl group in the rac compound, which prioritizes steric bulk over reactivity .
- Pyrazole : The nitrogen-rich heterocycle in the oxolane analog facilitates hydrogen bonding and metal coordination, common in kinase inhibitors or antimicrobial agents .
Stereochemistry :
- The target compound and oxolane analog are enantiomerically pure (2R,3R), whereas the rac compound is a racemic mixture, necessitating chiral resolution for pharmaceutical efficacy .
Physicochemical and Reactivity Comparison
Key Findings :
- The allyl group’s unsaturation makes the target compound more reactive but less stable than its isopropyl counterpart, limiting its use in high-temperature applications .
Application-Specific Insights
Pharmaceuticals :
- The rac-isopropyl analog is widely used in drug synthesis for its stability and ease of functionalization .
- The pyrazole-oxolane compound is structurally akin to COX-2 inhibitors (e.g., celecoxib), suggesting anti-inflammatory applications .
- The target compound’s allyl group could enable covalent binding to biological targets, a strategy employed in kinase inhibitors like ibrutinib.
Material Science :
Agrochemicals :
- The rac-isopropyl compound’s stability under environmental conditions makes it suitable for slow-release herbicides, a role less feasible for the reactive allyl derivative .
Biological Activity
(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid, a compound with significant structural and functional characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a carboxylic acid functional group which is crucial for its biological activity. The stereochemistry at the 2 and 3 positions contributes to its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a structure-activity relationship study highlighted that modifications at specific positions significantly enhance cytotoxicity against human cancer cells .
- Proteasome Inhibition : The compound has been investigated for its ability to inhibit proteasome activity, which is critical in cancer therapy. In vitro assays demonstrated that certain analogs possess potent inhibitory effects on proteasome function, leading to increased apoptosis in cancer cells .
- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:
| Modification | Biological Activity | IC50 Value |
|---|---|---|
| Parent Compound | Baseline cytotoxicity | - |
| Methyl substitution at C2 | Increased potency against RPMI 8226 | <350 µM |
| Hydrophobic substituent at C3 | Enhanced proteasome inhibition | IC50 = 0.45 mg/mL |
| Removal of chiral center | Decreased activity | Not applicable |
These findings suggest that both hydrophobic interactions and stereochemistry play critical roles in enhancing the efficacy of the compound.
Case Studies
Several case studies illustrate the biological impact of this compound:
- Cytotoxicity Against Multiple Myeloma Cells : A study evaluated the effects of this compound on RPMI 8226 cells, revealing an IC50 value of 0.45 mg/mL after 24 hours of treatment. The results indicated significant antiproliferative properties compared to control groups .
- Inhibition of Proteasome Activity : Another investigation assessed the ability of various analogs to inhibit proteasome activity in cancer cells. The most effective compounds demonstrated a six-fold increase in potency compared to the parent compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with substituted aminothiazolones in acetic acid under controlled conditions yields structurally similar bicyclic carboxylic acids . Optimization of reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv) is critical to achieving high regioselectivity.
Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?
- Methodological Answer :
- Chiral HPLC : To verify enantiomeric purity, especially given its stereospecific (2R,3R) configuration.
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry .
- NMR spectroscopy : Key for structural elucidation; coupling patterns in -NMR (e.g., vicinal coupling constants) help distinguish between diastereomers.
- Mass spectrometry : Validates molecular weight (e.g., molecular ion peaks matching CHO) .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity.
- Accelerated stability studies : Expose the compound to stressors (e.g., 40°C/75% relative humidity) over 1–3 months, monitoring degradation via HPLC .
- pH-dependent solubility profiling : Measure solubility in buffered solutions (pH 1–12) to identify optimal storage conditions .
Advanced Research Questions
Q. How can contradictions in stereochemical data (e.g., conflicting optical rotation values) be resolved?
- Methodological Answer :
- Flack x parameter analysis : Use X-ray diffraction with a robust statistical model to distinguish between enantiomorphs and avoid false chirality assignments in near-centrosymmetric structures .
- Circular dichroism (CD) spectroscopy : Compare experimental CD spectra with DFT-simulated spectra to validate absolute configuration .
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic or enzymatic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking simulations : Model interactions with enzymatic active sites (e.g., cyclooxygenase or cytochrome P450) to identify potential metabolic pathways .
- MD simulations : Assess conformational flexibility in aqueous vs. lipid environments to predict bioavailability .
Q. How should researchers design experiments to address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Dose-response standardization : Use Hill equation modeling to normalize EC/IC values across assays.
- Orthogonal assay validation : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to confirm mechanism-specific effects .
- Batch-effect correction : Apply statistical tools (e.g., ComBat) to account for variability in synthetic batches or instrumentation .
Key Notes
- Stereochemical Integrity : Always validate configurations using multiple orthogonal methods (e.g., X-ray + CD) to avoid misassignment .
- Replicability : Document synthetic protocols in full (e.g., reflux time, solvent purity) to ensure reproducibility across labs .
- Data Contradictions : Use meta-analysis frameworks to reconcile conflicting bioactivity data, considering variables like cell line heterogeneity or assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
